molecular formula C8H6N4 B159260 2,2'-Bipyrazine CAS No. 10199-00-5

2,2'-Bipyrazine

Cat. No. B159260
CAS RN: 10199-00-5
M. Wt: 158.16 g/mol
InChI Key: DFXNVSIALRDJHY-UHFFFAOYSA-N
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Description

2,2’-Bipyrazine is an organic compound that contains two pyrazine rings . It is also known by other names such as 2,2’-bipyrazyl and 2-pyrazin-2-ylpyrazine . It has a molecular formula of C8H6N4 and a molecular weight of 158.16 g/mol .


Synthesis Analysis

There are three main approaches to synthesize well-decorated 2,2’-bipyrazines from C-H bond cleavage :

  • The late-stage functionalization of (activated) 2,2’-bipyrazines including photoredox processes .

Molecular Structure Analysis

The molecular structure of 2,2’-Bipyrazine consists of two pyrazine rings connected at the 2-position . The InChI key for 2,2’-Bipyrazine is DFXNVSIALRDJHY-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,2’-Bipyrazine can be used as a ligand to synthesize strongly oxidizing photocatalysts . A ruthenium-based homoleptic tris (bipyrazyl) complex derived from 2,2’-bipyrazine ligand can be used as an effective photocatalyst for oxidatively induced organic transformations .


Physical And Chemical Properties Analysis

2,2’-Bipyrazine has a molecular weight of 158.16 g/mol and a molecular formula of C8H6N4 . It has a topological polar surface area of 51.6 Ų and a complexity of 123 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Neuroprotective Agent

2,2’-Bipyrazine derivatives have been reported to bind to amyloid-beta (Aβ) proteins, which are associated with Alzheimer’s disease. By binding to Aβ, these compounds can detect Aβ protein aggregation, inhibit its aggregation, and exert a neuroprotective effect, potentially offering therapeutic strategies against neurodegenerative diseases .

Antioxidant Activity

Some derivatives of 2,2’-Bipyrazine exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in cells, which can lead to various chronic diseases. The antioxidant properties of these compounds could be harnessed for potential medical applications .

Metal Ion Chelation

3,3’-Diamino-2,2’-bipyrazine, a related compound, is known as a metal ion chelating agent. Chelators are used in various fields including medicine for treating metal poisoning, agriculture for delivering essential metals to plants, and industry for removing unwanted metal ions .

Ligands in Transition-Metal Catalysis

Bipyrazines serve as ligands in transition-metal catalysis. These ligands can form complexes with metals and are used in catalytic processes that are fundamental in industrial chemistry for the synthesis of various chemicals .

Photosensitizers

In the field of photodynamic therapy and solar energy conversion, bipyrazines are used as photosensitizers. They play a role in initiating chemical reactions upon light absorption which is crucial in treatments that involve light-induced reactions .

Viologens

Bipyrazines are used in the synthesis of viologens, which are quaternary ammonium salts used in electrochromic devices, herbicides, and more recently in redox flow batteries for energy storage solutions .

Supramolecular Structures

Due to their ability to coordinate with metals and other molecules, bipyrazines are utilized in constructing supramolecular structures which have applications in nanotechnology and materials science .

Enantioselective Catalysis

Chiral 2,2’-bipyrazine ligands have been developed for use in enantioselective catalysis. This application is particularly important in the pharmaceutical industry where the production of enantiomerically pure substances is crucial .

For further details on each application or if you have specific questions about any of these fields, feel free to ask!

Springer Link MDPI Molecules Europe PMC

Mechanism of Action

Target of Action

2,2’-Bipyrazine, an organic compound with two pyrazine rings , is primarily used as a ligand in coordination chemistry . It forms complexes with many transition metals, particularly ruthenium . These complexes are used as photocatalysts for various oxidatively induced organic transformations .

Mode of Action

The mode of action of 2,2’-Bipyrazine is primarily through its interaction with ruthenium to form a ruthenium-based homoleptic tris(bipyrazyl) complex . This complex shows impressive 1- and 2-photon absorption, which is significantly higher than other similar compounds Upon exposure to light, they become phototoxic .

Biochemical Pathways

The biochemical pathways affected by 2,2’-Bipyrazine are primarily related to its role as a photocatalyst in oxidatively induced organic transformations . For instance, the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine can promote radical cation mediated Diels–Alder cycloadditions, radical thiol-ene couplings, photooxygenation reactions, and [3+2] cycloaddition reactions .

Result of Action

The result of the action of 2,2’-Bipyrazine is primarily observed in its role as a photocatalyst. When the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is exposed to light, it becomes phototoxic . This phototoxicity can be used to induce various organic transformations .

Action Environment

The action of 2,2’-Bipyrazine is influenced by environmental factors such as light exposure. The ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is non-toxic in the dark but becomes phototoxic upon exposure to light . This suggests that the efficacy and stability of 2,2’-Bipyrazine and its derived complexes are highly dependent on their light exposure environment.

Safety and Hazards

When handling 2,2’-Bipyrazine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 2,2’-Bipyrazine are not detailed in the search results, it’s worth noting that advances in the synthesis of 2,2’-bipyrazines, including both the synthesis of compounds with a given substitution pattern and the development of new methods for assembling the bipyridine core, have been reported .

properties

IUPAC Name

2-pyrazin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNVSIALRDJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276441
Record name 2,2'-Bipyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyrazine

CAS RN

10199-00-5
Record name 2,2'-Bipyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,2'-bipyrazine?

A1: 2,2'-Bipyrazine has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. Characteristically, it exhibits an intense absorption band in the UV region around 300 nm.

Q2: How does the presence of methyl substituents affect the properties of 2,2'-bipyrazine complexes, specifically in comparison to 2,2'-bipyridine and 2,2'-bipyrimidine derivatives?

A2: Incorporating methyl substituents, as in 5,5'-dimethyl-2,2'-bipyrazine, influences the electrochemical and photophysical properties of its rhenium(I) tricarbonyl complexes. These complexes exhibit characteristics falling between those of 2,2'-bipyridine and 2,2'-bipyrazine complexes, with closer resemblance to the 2,2'-bipyrimidine derivatives. Notably, the methyl substituents induce shielding and deshielding effects on specific ring protons.

Q3: How does 2,2'-bipyrazine, as a constituent ligand in ruthenium(II) complexes, influence the photochemical oxidation of ascorbic acid by molecular oxygen?

A3: The incorporation of 2,2'-bipyrazine in ruthenium(II) complexes like [Ru(2,2'-bipyridine)x(2,2'-bipyrazine)3−x]2+ (x=0–3) significantly impacts their photochemical behavior in the presence of ascorbic acid and molecular oxygen. The excited state of these complexes can be reductively quenched by ascorbate, leading to the generation of hydrogen peroxide. This change in the initiation mechanism, from oxidative quenching by molecular oxygen to reductive quenching by ascorbate, stems from differences in redox potentials between ruthenium complexes with varying 2,2'-bipyrazine substitutions.

Q4: Can you explain the interaction of 2,2'-bipyrazine-containing ruthenium complexes with bromide ions and the subsequent photochemical reactions?

A4: Ruthenium(II) complexes containing 2,2'-bipyrazine, such as [Ru(deeb)(2,2'-bipyrazine)2]2+ (deeb = 4,4'-diethylester-2,2'-bipyridine), exhibit a strong affinity for bromide ions, forming ion pairs in solution. Upon visible light excitation, these complexes facilitate the oxidation of bromide to dibromide (Br2•−) via two distinct pathways: static and dynamic quenching. The static pathway involves direct electron transfer within the ion pair, while the dynamic pathway involves diffusional quenching of the excited state by free bromide. This photochemical process efficiently stores energy for milliseconds and has potential implications for solar energy conversion. ,

Q5: How do ruthenium complexes incorporating 2,2'-bipyrazine contribute to water oxidation catalysis, and what are the mechanistic insights derived from their study?

A5: Ruthenium complexes containing 2,2'-bipyrazine, like [Ru(2,2':6',2''-terpyridine)(2,2'-bipyrazine)(OH2)]2+ (tpy = 2,2':6',2''-terpyridine), demonstrate significant catalytic activity in water oxidation. These catalysts operate through a stepwise mechanism involving multiple proton-coupled electron transfer steps, leading to the formation of high-valent ruthenium-oxo intermediates responsible for O–O bond formation. ,

Q6: Have computational methods been employed to study 2,2'-bipyrazine-containing complexes, and what insights have they provided?

A6: Yes, computational methods such as DFT calculations have been valuable in understanding the electronic structures and properties of 2,2'-bipyrazine complexes. For instance, DFT studies on ruthenium(II) complexes containing 2,2'-bipyrazine and related ligands have provided insights into their molecular geometries, electronic transitions, and redox behavior, aiding in the rationalization of their photophysical and electrochemical properties. ,

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